8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound featuring a triazolo-pyridinone core with a bromine substituent at the 8-position. Its molecular formula is C₆H₄BrN₃, with a molecular weight of 198.023 (monoisotopic mass: 196.958859) . The bromine atom introduces steric bulk and electron-withdrawing effects, influencing its chemical reactivity, physical properties, and biological interactions. This compound is primarily used as a synthetic intermediate for further functionalization in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
8-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-10-5(4)8-9-6(10)11/h1-3H,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATYBGKJPZHGKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Bromination
Using molecular bromine (Br₂) in dichloromethane at 0°C selectively brominates the pyridine ring’s 8-position. The reaction proceeds via a σ-complex intermediate, with regioselectivity governed by the triazole ring’s electron-withdrawing effect.
Key Considerations :
N-Bromosuccinimide (NBS) Mediated Bromination
NBS in acetonitrile under radical initiation (AIBN, 70°C) achieves comparable selectivity with safer handling. This method favors radical chain mechanisms, producing 8-bromo derivatives in 68–72% yield.
Table 2: Bromination Method Comparison
| Method | Reagent | Solvent | Yield (%) | Byproducts |
|---|---|---|---|---|
| Electrophilic | Br₂ | CH₂Cl₂ | 82 | <5% di-brominated |
| Radical | NBS | CH₃CN | 72 | <3% oxidized |
Solvent-Free Thermal Cyclization
Traditional heating methods remain relevant for large-scale synthesis. Reacting 2-hydrazinopyridine with urea at 180°C for 2 hours under nitrogen affords the triazolo core, albeit with lower yield (57%) due to thermal decomposition. Post-synthesis bromination using the methods in Section 2 completes the process.
Advantages :
Regioselectivity Challenges and Solutions
The triazolo[4,3-a]pyridine scaffold’s electronic asymmetry often leads to competing bromination at positions 6 or 7. Strategies to enforce 8-selectivity include:
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Directing Groups : Introducing temporary ester groups at position 6 blocks alternative sites, later removed via hydrolysis.
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Steric Hindrance : Bulky substituents on the triazole nitrogen (e.g., tert-butyl) bias bromine toward the 8-position by shielding adjacent carbons.
Table 3: Regioselectivity Control Methods
| Strategy | Selectivity (8:6:7) | Yield (%) |
|---|---|---|
| Default Conditions | 70:20:10 | 82 |
| Ester Directing Group | 95:3:2 | 78 |
| Steric Hindrance | 88:8:4 | 85 |
Green Chemistry Approaches
Recent efforts focus on sustainable synthesis:
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Mechanochemical Grinding : Ball-milling 2-hydrazinopyridine, urea, and KBr in a 1:2:1 ratio achieves 63% yield without solvents.
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Photocatalytic Bromination : Visible-light-driven catalysis using eosin Y and H₂O₂ as oxidant reduces bromine waste.
Analytical Characterization Protocols
Post-synthesis validation employs:
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¹H NMR : Aromatic protons at δ 8.21 (H-5), 7.89 (H-6), and 7.45 (H-7) confirm regiochemistry.
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LC-MS : Molecular ion peak at m/z 227.49 [M+H]⁺ verifies molecular weight.
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X-ray Crystallography : Resolves bond angles (e.g., N1-C2-N3 = 109.5°) to confirm triazole-pyridine fusion.
Industrial-Scale Production Considerations
Pilot plant data reveal:
Chemical Reactions Analysis
Types of Reactions
8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted its activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation .
Neuroprotective Effects
Recent findings suggest that this compound may offer neuroprotective effects. Animal models have shown that it can reduce oxidative stress and inflammation in neurodegenerative conditions like Alzheimer's disease . This opens avenues for further research into its use as a therapeutic agent in neurodegenerative disorders.
Material Science
Synthesis of Novel Materials
The compound serves as a building block for synthesizing novel materials with unique electronic properties. Its incorporation into polymer matrices has been studied for applications in organic electronics and photonics. For example, researchers have successfully integrated it into conductive polymers to enhance their electrical conductivity and stability .
Catalysis
In material science, this compound has been explored as a catalyst in organic reactions. Its ability to facilitate various chemical transformations under mild conditions makes it valuable in synthetic chemistry . Studies have reported its use in cross-coupling reactions and as a ligand in metal-catalyzed processes.
Agricultural Chemistry
Pesticidal Activity
The compound has shown promise as a pesticide due to its biological activity against pests and pathogens affecting crops. Field trials have demonstrated its efficacy in controlling fungal infections in crops such as wheat and corn . Its application could lead to more sustainable agricultural practices by reducing reliance on conventional pesticides.
Herbicide Development
Additionally, this compound is being investigated for herbicidal properties. Preliminary studies indicate that it can inhibit the growth of certain weed species without adversely affecting crop yield . This could provide an innovative solution to managing weed resistance.
Mechanism of Action
The mechanism of action of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Structural and Electronic Modifications
Physicochemical Properties
*Estimated based on substituent contributions.
Key Research Findings
Agrochemical Applications: Triazolopyridinones with electron-withdrawing groups (Br, CF₃) show herbicidal activity by inhibiting plant sterol biosynthesis .
Antimalarial Potential: Sulfonamide derivatives exhibit nanomolar activity against Plasmodium falciparum due to sulfonyl-piperidine interactions with parasitic enzymes .
Kinase Inhibition: Substituents at C7/C8 significantly modulate kinase binding. For example, 7-phenyl derivatives inhibit p38 MAP kinase, while 8-amino analogs target GSK-3 .
Structural-Activity Relationships (SAR) :
Biological Activity
8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₆H₄BrN₃O
- Molecular Weight : 214.02 g/mol
- CAS Number : 1207970-25-9
- Purity : Typically ≥ 95%
Antitumor Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit promising antitumor activities. Notably, compounds structurally similar to this compound have been tested against various cancer cell lines.
Case Study: Antitumor Efficacy
A recent study evaluated the antitumor activity of several triazolo derivatives against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The compound demonstrated varying degrees of inhibition:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
The compound exhibited significant inhibitory effects on the c-Met kinase pathway, which is critical in cancer progression and metastasis .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown potential as an antimicrobial agent.
Research Findings
A synthesis study focusing on related triazolo compounds revealed moderate antibacterial and antifungal activities when tested against various strains:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacterial | 32 μg/mL |
| Compound B | Fungal | 16 μg/mL |
These results suggest that modifications to the triazolo structure can enhance biological activity against pathogens .
The biological activity of this compound is attributed to its ability to inhibit key enzymes and pathways involved in cell proliferation and survival. The compound's interaction with c-Met kinase is particularly noteworthy as it plays a role in tumor growth and metastasis.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives?
- Methodology : The synthesis typically involves halogenation or substitution reactions. For brominated derivatives, phosphorus oxychloride (POCl₃) is often used as a halogenation agent. For example, intermediates like 8-chloro derivatives can be synthesized by refluxing triazolopyrazin-3,8-dione derivatives in POCl₃ (12 mL, 2.1 mmol) under controlled conditions . Subsequent bromination may involve coupling with brominated aryl groups via Suzuki-Miyaura reactions or nucleophilic aromatic substitution.
Q. How is structural confirmation achieved for 8-bromo derivatives?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, ¹H NMR (DMSO-d₆) of 6-(3-bromophenyl)-8-chloro derivatives shows distinct aromatic proton signals at δ 7.36–7.41 (m, 2H) and 7.82 (d, 1H, J = 7.9 Hz), with H-5 resonating at δ 7.09–7.11 . ¹³C NMR further confirms substitution patterns, such as a brominated carbon at δ 131.57–134.82 .
Q. What physicochemical properties are relevant for this compound?
- Key Data :
- Melting Point : ~230–234°C (for the parent triazolopyridinone scaffold) .
- Density : 1.511 g/cm³ .
- Solubility : Limited in polar solvents (e.g., water) but soluble in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for biological assays .
Q. What are its primary research applications?
- Applications :
- Medicinal Chemistry : Acts as a scaffold for adenosine A₁/A₂ₐ receptor ligands (e.g., 8-amino-6-aryl derivatives show nanomolar affinity) .
- Antimicrobial Research : Sulfonamide derivatives exhibit antimalarial activity via in vitro Plasmodium falciparum inhibition .
Advanced Research Questions
Q. How can synthetic yields be optimized for brominated triazolopyridinones?
- Methodology :
- Reaction Time : Prolonged reflux (24–48 hours) in anhydrous dioxane improves coupling efficiency for brominated aryl groups .
- Catalysis : Use of palladium catalysts (e.g., Pd(PPh₃)₄) in cross-coupling reactions enhances regioselectivity .
- Microwave Assistance : Reduces reaction times from hours to minutes (e.g., microwave irradiation for N-alkylation steps) .
Q. How to resolve contradictions in spectroscopic data across studies?
- Case Study : Discrepancies in ¹H NMR chemical shifts for H-5 protons (e.g., δ 7.85 in DMSO-d₆ vs. δ 7.89 in CDCl₃ ) may arise from solvent polarity or hydrogen bonding. Confirm assignments via 2D NMR (COSY, HSQC) and compare with computational predictions (DFT calculations) .
Q. What strategies improve binding affinity in adenosine receptor ligands?
- Approach :
- Substitution Patterns : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position enhance A₂ₐ affinity (Ki < 50 nM) .
- Docking Studies : AutoDock Vina predicts binding poses; optimize interactions with residues His264 (A₂ₐ) and Phe168 (A₁) .
Q. How to assess metabolic stability of brominated triazolopyridinones?
- Protocol :
In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
Structural Modifications : Introduce fluorinated groups (e.g., -CF₃ at C-8) to block oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
